molecular formula C22H20O3 B11380351 9-methyl-3-(4-methylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one

9-methyl-3-(4-methylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11380351
M. Wt: 332.4 g/mol
InChI Key: KABKMWHTWCGZSN-UHFFFAOYSA-N
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Description

9-methyl-3-(4-methylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenones. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core with methyl, methylphenyl, and propyl substituents. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-3-(4-methylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

9-methyl-3-(4-methylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the furochromenone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings using reagents such as halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

9-methyl-3-(4-methylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-methyl-3-(4-methylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-methyl-3-(4-methylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one stands out due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the propyl group, in particular, may confer unique properties that differentiate it from other furochromenones.

Properties

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

9-methyl-3-(4-methylphenyl)-5-propylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C22H20O3/c1-4-5-16-10-20(23)25-22-14(3)21-18(11-17(16)22)19(12-24-21)15-8-6-13(2)7-9-15/h6-12H,4-5H2,1-3H3

InChI Key

KABKMWHTWCGZSN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C)C

Origin of Product

United States

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